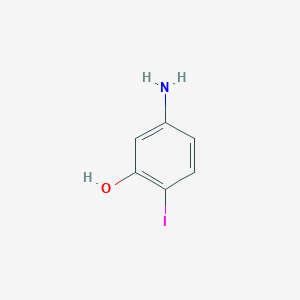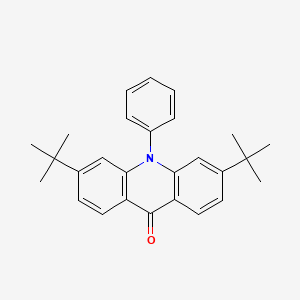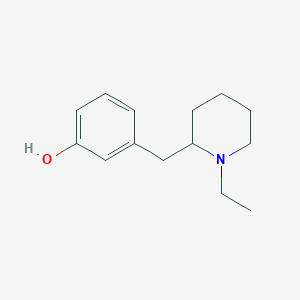
3-((1-Ethylpiperidin-2-yl)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-Ethylpiperidin-2-yl)methyl)phenol is an organic compound that belongs to the class of phenols and piperidines. This compound features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 1-ethylpiperidin-2-ylmethyl group. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethylpiperidin-2-yl)methyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic attack on the halogenated aromatic ring .
Another approach involves the reductive amination of a phenolic aldehyde with 1-ethylpiperidine. This method requires a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .
化学反应分析
Types of Reactions
3-((1-Ethylpiperidin-2-yl)methyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
3-((1-Ethylpiperidin-2-yl)methyl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-((1-Ethylpiperidin-2-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine moiety can interact with receptors and enzymes. These interactions can modulate various biological processes, such as signal transduction and enzyme activity .
相似化合物的比较
Similar Compounds
- 3-((1-Methylpiperidin-2-yl)methyl)phenol
- 3-((1-Propylpiperidin-2-yl)methyl)phenol
- 3-((1-Butylpiperidin-2-yl)methyl)phenol
Uniqueness
3-((1-Ethylpiperidin-2-yl)methyl)phenol is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and binding affinity to molecular targets, making it distinct from other similar compounds .
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
3-[(1-ethylpiperidin-2-yl)methyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-2-15-9-4-3-7-13(15)10-12-6-5-8-14(16)11-12/h5-6,8,11,13,16H,2-4,7,9-10H2,1H3 |
InChI 键 |
LHDGJCGZORIYSY-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCCC1CC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


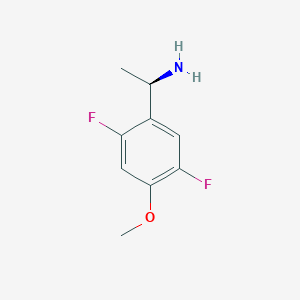
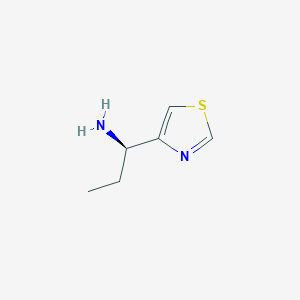

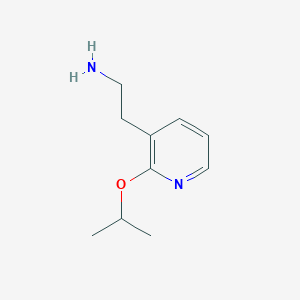

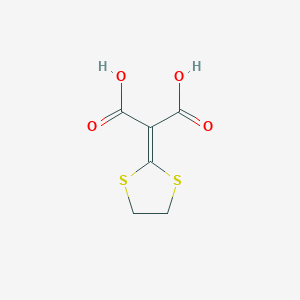
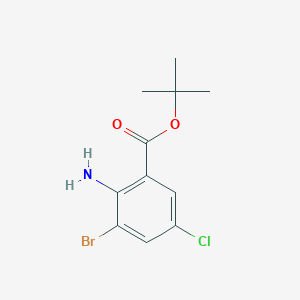

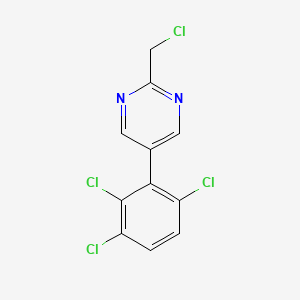
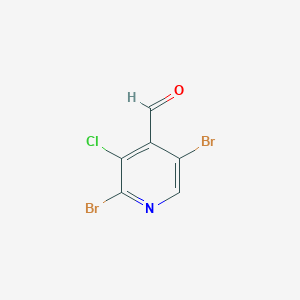
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
